Cas no 911320-63-3 (4-Amino-2-ethyl-2H-pyridazin-3-one)

4-Amino-2-ethyl-2H-pyridazin-3-one is a heterocyclic organic compound featuring a pyridazinone core with an amino group at the 4-position and an ethyl substituent at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich nitrogen atoms and functional groups enable diverse derivatization, facilitating the development of biologically active molecules. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined chemical properties and compatibility with various reaction conditions make it a preferred choice for researchers exploring novel heterocyclic frameworks. The compound is typically supplied with high purity to meet rigorous research and industrial standards.
4-Amino-2-ethyl-2H-pyridazin-3-one structure
911320-63-3 structure
Product Name:4-Amino-2-ethyl-2H-pyridazin-3-one
CAS No:911320-63-3
MF:C6H9N3O
MW:139.155160665512
CID:6089932
PubChem ID:55284342
Update Time:2025-05-21

4-Amino-2-ethyl-2H-pyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-ethyl-2H-pyridazin-3-one
    • 4-amino-2-ethyl-2,3-dihydropyridazin-3-one
    • 3(2H)-Pyridazinone, 4-amino-2-ethyl-
    • 2-ethyl-4-amino-3(2h)-pyridazinone
    • 911320-63-3
    • AKOS006348658
    • EN300-7215705
    • 4-amino-2-ethylpyridazin-3-one
    • Inchi: 1S/C6H9N3O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2,7H2,1H3
    • InChI Key: MYADONKGVDHOIQ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC)N=CC=C1N

Computed Properties

  • Exact Mass: 139.074561919g/mol
  • Monoisotopic Mass: 139.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Melting Point: 120-122 °C
  • Boiling Point: 234.7±43.0 °C(Predicted)
  • pka: 2.30±0.20(Predicted)

4-Amino-2-ethyl-2H-pyridazin-3-one Pricemore >>

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Additional information on 4-Amino-2-ethyl-2H-pyridazin-3-one

Recent Advances in the Study of 4-Amino-2-ethyl-2H-pyridazin-3-one (CAS: 911320-63-3) and Its Applications in Chemical Biology and Medicine

The compound 4-Amino-2-ethyl-2H-pyridazin-3-one (CAS: 911320-63-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. Recent studies have highlighted its role as a key intermediate in the development of novel pharmacophores, particularly in the context of anti-inflammatory and antimicrobial agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 4-Amino-2-ethyl-2H-pyridazin-3-one, emphasizing its scalability and purity for industrial applications. The study demonstrated that optimized reaction conditions could yield the compound with over 95% purity, making it a viable candidate for large-scale pharmaceutical production. Additionally, the compound's stability under various pH conditions was investigated, revealing its robustness in both acidic and neutral environments, which is critical for its potential use in oral formulations.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, investigated the biological activity of 4-Amino-2-ethyl-2H-pyridazin-3-one against a panel of bacterial and fungal pathogens. The results indicated moderate to strong inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents. Mechanistic studies revealed that the compound disrupts cell wall synthesis in bacteria and interferes with ergosterol biosynthesis in fungi, providing a dual mechanism of action.

Further research has also explored the compound's anti-inflammatory properties. A 2022 study in the European Journal of Pharmacology reported that 4-Amino-2-ethyl-2H-pyridazin-3-one significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of inflammation. These findings were corroborated by in vitro assays using human macrophages, where the compound exhibited dose-dependent inhibition of inflammatory mediators. The study proposed that the pyridazinone core of the molecule interacts with key signaling pathways, such as NF-κB, to exert its anti-inflammatory effects.

In addition to its antimicrobial and anti-inflammatory activities, recent computational studies have highlighted the potential of 4-Amino-2-ethyl-2H-pyridazin-3-one as a scaffold for drug design. Molecular docking simulations, as described in a 2023 Journal of Chemical Information and Modeling article, identified several protein targets, including kinases and GPCRs, with high binding affinity for the compound. These insights open new avenues for the development of targeted therapies, particularly in oncology and metabolic disorders.

Despite these promising findings, challenges remain in the clinical translation of 4-Amino-2-ethyl-2H-pyridazin-3-one. Pharmacokinetic studies, as reported in a 2023 Drug Metabolism and Disposition paper, indicated that the compound exhibits moderate bioavailability and rapid clearance in vivo. Researchers are currently exploring prodrug strategies and formulation optimizations to enhance its therapeutic efficacy. Furthermore, toxicological assessments are underway to ensure its safety profile meets regulatory standards.

In conclusion, 4-Amino-2-ethyl-2H-pyridazin-3-one (CAS: 911320-63-3) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its diverse biological activities, coupled with its synthetic accessibility, make it a valuable candidate for further research and development. Future studies should focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications, particularly in infectious diseases and chronic inflammatory conditions.

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